molecular formula C7H8F3N3 B1387786 3-(Trifluorometil)-5,6,7,8-tetrahidroimidazo[1,5-A]pirazina CAS No. 959238-29-0

3-(Trifluorometil)-5,6,7,8-tetrahidroimidazo[1,5-A]pirazina

Número de catálogo: B1387786
Número CAS: 959238-29-0
Peso molecular: 191.15 g/mol
Clave InChI: RMUCKQYMCXRUKE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-A]pyrazine ring system

Mecanismo De Acción

Target of Action

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is a pharmaceutical intermediate used in the synthesis of sitagliptin . Sitagliptin is a novel antidiabetic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that degrades incretin hormones, which stimulate insulin secretion in response to meals. By inhibiting DPP-4, sitagliptin increases the levels of incretin hormones, thereby enhancing the body’s ability to lower blood glucose levels .

Mode of Action

Sitagliptin, the final product, inhibits the DPP-4 enzyme, preventing the degradation of incretin hormones and thus promoting insulin secretion .

Biochemical Pathways

The compound is involved in the synthesis of sitagliptin, a DPP-4 inhibitor. The inhibition of DPP-4 leads to increased levels of incretin hormones, such as GLP-1 and GIP. These hormones are released by the intestine in response to food intake and stimulate insulin secretion from pancreatic beta cells. Therefore, the compound indirectly affects the incretin hormone pathway .

Pharmacokinetics

Sitagliptin has a half-life of approximately 12 hours and is primarily excreted unchanged in the urine .

Result of Action

As a precursor in the synthesis of sitagliptin, the action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine contributes to the effects of the final drug. Sitagliptin increases the levels of incretin hormones, leading to enhanced insulin secretion and decreased glucagon secretion. This results in a decrease in blood glucose levels .

Action Environment

The action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is influenced by the conditions of its synthesis and the environment in which the final drug, sitagliptin, is administered. Factors such as pH, temperature, and the presence of other substances can affect the synthesis and stability of the compound . In the human body, factors such as renal function can influence the pharmacokinetics and efficacy of sitagliptin .

Análisis Bioquímico

Biochemical Properties

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . This compound interacts with various enzymes and proteins, including DPP-4, which is involved in the regulation of glucose metabolism. The interaction between 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine and DPP-4 leads to the inhibition of the enzyme, thereby increasing the levels of incretin hormones that stimulate insulin release and decrease glucagon levels .

Cellular Effects

The effects of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-4 by 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine enhances the activity of incretin hormones, which in turn affects insulin secretion and glucose homeostasis . Additionally, this compound has been shown to impact gene expression related to glucose metabolism and insulin signaling pathways .

Molecular Mechanism

At the molecular level, 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition prevents the degradation of incretin hormones, thereby prolonging their action and enhancing insulin secretion. Furthermore, 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine may also influence other molecular targets involved in glucose metabolism and insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may affect its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on glucose metabolism and insulin signaling .

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 and enhances insulin secretion without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hypoglycemia have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is involved in several metabolic pathways, particularly those related to glucose metabolism. The compound interacts with enzymes such as DPP-4, which plays a key role in the degradation of incretin hormones . By inhibiting DPP-4, 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine increases the levels of active incretin hormones, thereby enhancing insulin secretion and improving glucose homeostasis .

Transport and Distribution

The transport and distribution of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound is known to be distributed throughout the body, with a particular affinity for tissues involved in glucose metabolism, such as the pancreas and liver . Its localization and accumulation in these tissues contribute to its therapeutic effects on glucose homeostasis .

Subcellular Localization

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is localized within specific subcellular compartments, which influences its activity and function. The compound is primarily found in the cytoplasm, where it interacts with DPP-4 and other molecular targets involved in glucose metabolism . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further modulating its effects on cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine typically involves multiple steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the reaction of ethanol and hydrazine hydrate.

    Intermediate Formation: 2-chloropyrazine is added dropwise, and the pH is adjusted to 6. The mixture is then heated and impurities are removed.

    Trifluoromethylation: Chlorobenzene and trifluoroacetic anhydride are added, followed by heating and refluxing with methanesulfonic acid. The mixture is then concentrated under reduced pressure.

    Final Product Formation: Palladium/carbon and an ethanol solution of the intermediate are reacted under nitrogen protection in a high-pressure kettle. The product is then filtered, washed, and dried to obtain 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The starting materials are readily available, and the synthesis route is designed to minimize byproducts, making it favorable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is unique due to its specific trifluoromethyl group, which imparts distinct chemical stability and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high chemical stability .

Propiedades

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUCKQYMCXRUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2C(F)(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183786
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-29-0
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Trifluoromethyl-imidazo[1,5-a]pyrazine 1j (12.0 g, 64.2 mmol) was dissolved in 150 mL of anhydrous ethanol under stirring, then 10% Pd/C (500 mg) was added to the solution. The reaction mixture was stirred at room temperature under a hydrogen atmosphere overnight. The reaction solution was filtered through a pad of coarse silica gel and concentrated under reduced pressure to obtain the title compound 3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine 1k (12.2 g, yield 99%) as a brown solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Reactant of Route 2
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Reactant of Route 3
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Reactant of Route 4
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Reactant of Route 5
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Reactant of Route 6
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.